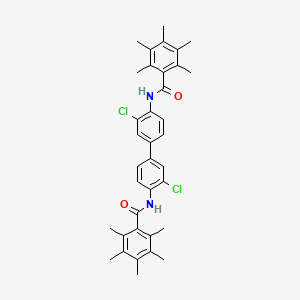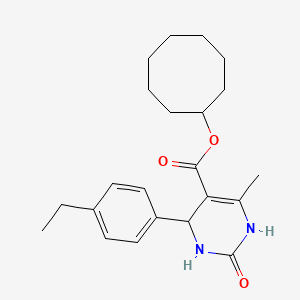![molecular formula C22H22N2O3S2 B5116724 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that belongs to the class of sulfonylurea drugs. It has been widely used in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells, which leads to the depolarization of the cell membrane and subsequent insulin secretion. In cancer cells, this compound inhibits the activity of specific proteins involved in cell growth and survival, such as AKT and mTOR. In inflammation, it reduces the activation of NF-kB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide depend on the specific disease and cell type being studied. In diabetes, this compound increases insulin secretion, which leads to a decrease in blood glucose levels. In cancer, it inhibits cell growth and induces apoptosis, which leads to a decrease in tumor size. In inflammation, it reduces the production of inflammatory cytokines and chemokines, which leads to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide in lab experiments include its well-established mechanism of action, its ability to selectively target specific signaling pathways, and its potential therapeutic applications in various diseases. However, its limitations include its relatively low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
The future directions for research on 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug interactions and side effects.
Conclusion:
In conclusion, 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide is a chemical compound with potential therapeutic applications in various diseases. Its well-established mechanism of action, selective targeting of specific signaling pathways, and potential for future research make it a promising candidate for further studies. However, its limitations and the need for further research on its safety and efficacy in humans should be taken into consideration.
Synthesemethoden
The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 4-methylphenylsulfonyl chloride with 2-phenylthioethylamine in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final compound. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. In diabetes, this compound acts as a hypoglycemic agent by stimulating insulin secretion from pancreatic beta cells. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, it has been reported to reduce the production of inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-17-7-13-21(14-8-17)29(26,27)24-19-11-9-18(10-12-19)22(25)23-15-16-28-20-5-3-2-4-6-20/h2-14,24H,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWJKSVMQFLIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)



![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)

![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)